Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate
Description
Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate (CAS 2411640-65-6) is a hydrazine-dicarboxylate derivative featuring a bicyclic imidazo[1,2-a]pyridine core. Its molecular formula is C₁₇H₂₄N₄O₄, with a molecular weight of 348.41 g/mol and a purity of 95% . The tert-butyl ester groups enhance steric bulk and may improve solubility in non-polar solvents compared to smaller alkyl esters. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly for constructing nitrogen-rich heterocycles relevant to pharmaceutical development.
Properties
IUPAC Name |
tert-butyl N-imidazo[1,2-a]pyridin-7-yl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-16(2,3)24-14(22)19-21(15(23)25-17(4,5)6)12-7-9-20-10-8-18-13(20)11-12/h7-11H,1-6H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDIYJPXIBTYNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C1=CC2=NC=CN2C=C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is the reaction of imidazo[1,2-a]pyridin-7-yl hydrazine with di-tert-butyl dicarboxylate under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and purity while minimizing waste and environmental impact. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution , and nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used for substitution reactions.
Nucleophilic Addition: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are typically employed.
Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of imidazopyridine derivatives, including di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate, in exhibiting antiproliferative effects against various cancer cell lines. For instance, compounds derived from imidazo[1,2-a]pyridine structures have shown significant cytotoxicity against breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) cell lines. These compounds induce apoptosis and inhibit tumor growth through various mechanisms, including tubulin polymerization inhibition and interference with cell cycle progression .
Table 1: Anticancer Activity of Imidazopyridine Derivatives
| Compound Name | Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF7 | TBD | Induces apoptosis |
| Other Derivative A | SKMEL-28 | TBD | Inhibits tubulin polymerization |
| Other Derivative B | SKOV-3 | TBD | Cell cycle arrest |
Note: TBD indicates that specific values were not provided in the reviewed literature.
Synthesis and Functionalization
The synthesis of this compound typically involves the hydrazination of imidazo[1,2-a]pyridine derivatives using diethyl azodicarboxylate as a reagent. This method has been shown to be efficient and regioselective, allowing for the formation of various substituted derivatives that can be further evaluated for biological activity .
Table 2: Synthesis Pathways for Imidazopyridine Derivatives
| Reaction Step | Reagents Used | Yield (%) |
|---|---|---|
| Hydrazination | Diethyl azodicarboxylate | High |
| Functionalization | Various electrophiles | Variable |
Biological Evaluation and Case Studies
Several case studies have documented the biological evaluation of imidazo[1,2-a]pyridine derivatives. For example, a study demonstrated that these compounds could effectively block proliferation in K562 leukemia cells while inducing cell death through apoptosis . The mechanisms were explored using various assays such as MTT assays and flow cytometry to assess cell viability and apoptotic markers.
Case Study: Antiproliferative Effects on K562 Cells
In a detailed investigation:
- Objective: To evaluate the cytotoxic effects of di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine derivatives on K562 leukemia cells.
- Methodology: MTT assay was employed to determine cell viability post-treatment with varying concentrations of the compound.
- Findings: The results indicated a significant reduction in cell viability with increasing concentrations of the compound, confirming its potential as an anticancer agent.
Conclusion and Future Directions
This compound presents promising applications in medicinal chemistry, particularly in developing new anticancer therapies. Future research should focus on:
- Elucidating the precise mechanisms of action.
- Exploring structure-activity relationships to optimize efficacy.
- Conducting in vivo studies to assess therapeutic potential.
The ongoing exploration of imidazopyridine derivatives will likely yield significant advancements in targeted cancer therapies and other therapeutic areas.
Mechanism of Action
The mechanism by which Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Diethyl Hydrazine-Dicarboxylate Derivatives ()
Compounds such as Diethyl 1-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3p) and Diethyl 1-(2-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)hydrazine-1,2-dicarboxylate (3q) share the imidazo[1,2-a]pyridine core but differ in ester groups (diethyl vs. di-tert-butyl) and substituents (e.g., halogens, methyl groups).
- Molecular Weight : These diethyl derivatives have higher molecular weights (~400–417 g/mol) due to halogen substituents (F, Cl) and additional methyl groups .
- Reactivity : The electron-withdrawing nature of halogens (e.g., 4-Cl in 3q) may enhance electrophilic substitution reactivity compared to the unsubstituted target compound.
- Applications : Their structural complexity makes them candidates for drug discovery, particularly as kinase inhibitors or antimicrobial agents.
Table 1: Key Differences Between Target Compound and Diethyl Analogs
Indolin-2-one-Based Hydrazine-Dicarboxylates ()
Compounds like Di-tert-butyl 1-(3-allyl-1-benzyl-2-oxoindolin-3-yl)hydrazine-1,2-dicarboxylate (10) share the di-tert-butyl ester motif but replace the imidazo[1,2-a]pyridine with an indolin-2-one core.
- Structural Impact : The indolin-2-one system introduces a ketone and a fused benzene ring, altering electronic properties (e.g., increased polarity) .
- Synthetic Utility : These compounds are intermediates in carboamination reactions, whereas the target compound’s imidazopyridine core is more suited for metal-free hydrazination pathways .
Tetrahydroimidazo[1,2-a]pyridine Derivatives (–8)
Examples include diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and dimethyl 3-(sec-butyl)-7-(4-chlorophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate.
- Structural Features: These derivatives are partially saturated (tetrahydro), with additional substituents (cyano, nitro, bromo) that significantly alter reactivity and stability .
- Molecular Weight : Higher molecular weights (e.g., 550.10 g/mol for 2c ) due to bulky substituents like 4-bromophenyl or phenethyl groups.
- Applications : Their electron-deficient aromatic systems make them suitable for studying charge-transfer interactions or as intermediates in anticancer agent synthesis.
Dihydroimidazopyrazine Carboxylates (–10)
7-Tert-butyl 2-ethyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-2,7(8H)-dicarboxylate (CAS 1000576-75-9) shares tert-butyl esters but features a pyrazine ring instead of pyridine.
- Substituent Effects : Bromo groups enable cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in the target compound .
Biological Activity
Di-tert-butyl 1-(imidazo[1,2-a]pyridin-7-yl)hydrazine-1,2-dicarboxylate is a compound belonging to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of approximately 359.43 g/mol. The compound features a hydrazine moiety attached to an imidazo[1,2-a]pyridine structure, which is critical for its biological activity.
Research indicates that compounds containing the imidazo[1,2-a]pyridine scaffold exhibit various pharmacological activities. This compound may interact with specific targets within biological pathways, potentially inhibiting enzymes or receptors involved in disease processes. Although detailed studies are still needed to elucidate the exact molecular interactions and pathways affected by this compound, it is hypothesized that it may influence pathways related to cancer and inflammation.
Pharmacological Effects
The imidazo[1,2-a]pyridine derivatives have been documented for their extensive range of biological activities:
- Anticancer : Compounds in this class have shown promise in inhibiting tumor growth and enhancing the efficacy of existing cancer therapies.
- Anti-inflammatory : They may modulate inflammatory responses through various cellular mechanisms.
- Antimicrobial : Some derivatives exhibit antibacterial and antifungal properties.
Table 1: Summary of Biological Activities
Detailed Findings
- Anticancer Activity : A study highlighted that imidazo[1,2-a]pyridine derivatives can inhibit key pathways involved in cancer cell survival and proliferation. For instance, a derivative demonstrated significant inhibition of the PI3K/Akt/mTOR pathway with IC50 values indicating potent activity against various cancer cell lines .
- Anti-inflammatory Properties : Another investigation revealed that certain derivatives could significantly reduce levels of inflammatory markers in vitro, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Efficacy : Research has shown that imidazo[1,2-a]pyridine compounds possess notable antimicrobial properties against various pathogens, making them candidates for further development as antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazo[1,2-a]pyridine derivatives. Modifications to the hydrazine or carboxylate groups may enhance potency or selectivity against specific biological targets.
Table 2: Structure-Activity Relationship Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
